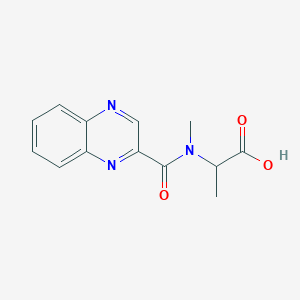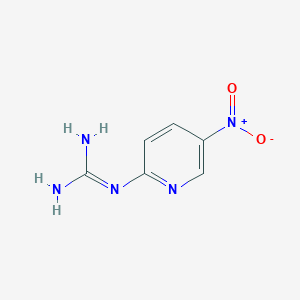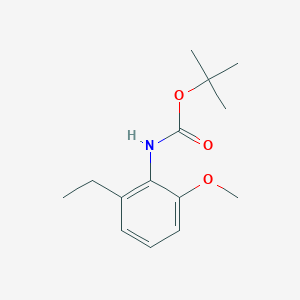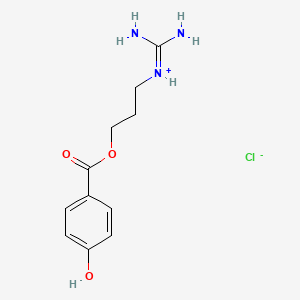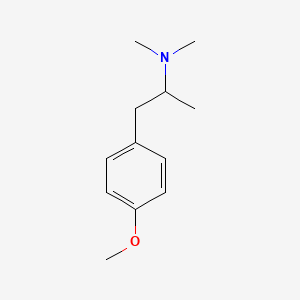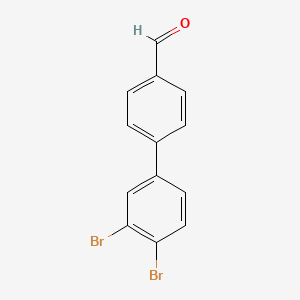
3',4'-Dibromobiphenyl-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dibromobiphenyl-4-carbaldehyde is an organic compound with the molecular formula C13H8Br2O It is a derivative of biphenyl, where two bromine atoms are substituted at the 3’ and 4’ positions, and an aldehyde group is present at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dibromobiphenyl-4-carbaldehyde typically involves the bromination of biphenyl derivatives followed by formylation. One common method includes the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromobiphenyl is then subjected to a Vilsmeier-Haack reaction, where it reacts with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4 position.
Industrial Production Methods: In industrial settings, the production of 3’,4’-Dibromobiphenyl-4-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3’,4’-Dibromobiphenyl-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace bromine with a methoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: NaOCH3 in methanol under reflux conditions.
Major Products:
Oxidation: 3’,4’-Dibromobiphenyl-4-carboxylic acid.
Reduction: 3’,4’-Dibromobiphenyl-4-methanol.
Substitution: 3’,4’-Dimethoxybiphenyl-4-carbaldehyde.
Aplicaciones Científicas De Investigación
3’,4’-Dibromobiphenyl-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the synthesis of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3’,4’-Dibromobiphenyl-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
3,5-Dibromobiphenyl-4-ol: Similar in structure but with a hydroxyl group instead of an aldehyde.
4-Bromo-4’-formylbiphenyl: Contains only one bromine atom and an aldehyde group.
3,4-Dibromobenzaldehyde: Lacks the biphenyl structure but has similar bromine and aldehyde substitutions.
Uniqueness: 3’,4’-Dibromobiphenyl-4-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
1093758-78-1 |
|---|---|
Fórmula molecular |
C13H8Br2O |
Peso molecular |
340.01 g/mol |
Nombre IUPAC |
4-(3,4-dibromophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8Br2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H |
Clave InChI |
OTJKXDZPZQDDFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


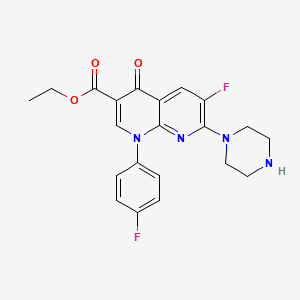
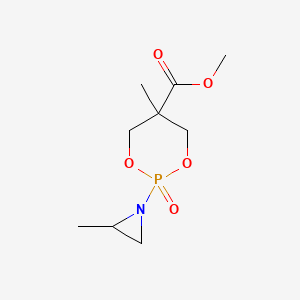
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)


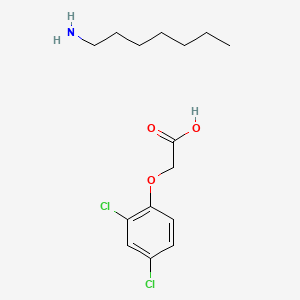
![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
